molecular formula C20H28N2O4S B6919374 N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B6919374
M. Wt: 392.5 g/mol
InChI Key: UZBAQMWRHJDHBV-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a cyclohexane carboxamide group

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c23-20(15-4-2-1-3-5-15)21-17-8-11-22(12-9-17)27(24,25)18-6-7-19-16(14-18)10-13-26-19/h6-7,14-15,17H,1-5,8-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBAQMWRHJDHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Sulfonylation: The benzofuran derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Coupling Reaction: The sulfonylated benzofuran and the piperidine derivative are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired intermediate.

    Carboxamide Formation: Finally, the intermediate is reacted with cyclohexanecarboxylic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing binding affinity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.

    N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]benzamide: Contains a benzamide group instead of a cyclohexanecarboxamide group.

Uniqueness

N-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which can confer different physicochemical properties compared to its analogs. This can result in variations in solubility, stability, and biological activity, making it a valuable compound for further research and development.

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